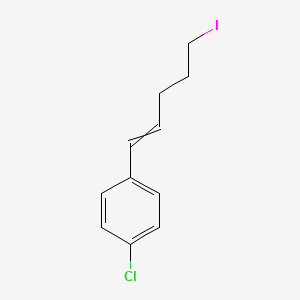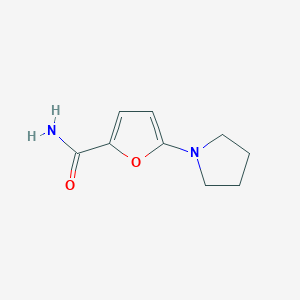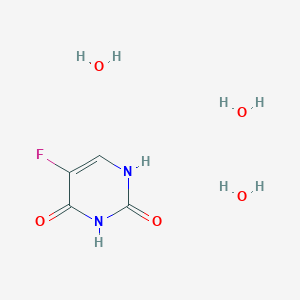
5-fluoro-1H-pyrimidine-2,4-dione;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1H-pyrimidine-2,4-dione;trihydrate, also known as 5-fluorouracil, is a fluorinated pyrimidine analog. It is widely recognized for its use in chemotherapy, particularly in the treatment of various cancers. The compound functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby preventing the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrimidine-2,4-dione typically involves the fluorination of uracil. One common method is the reaction of uracil with fluorine gas in the presence of a catalyst. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions .
Industrial Production Methods
Industrial production of 5-fluoro-1H-pyrimidine-2,4-dione often employs large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure the safety of the production environment .
Analyse Chemischer Reaktionen
Types of Reactions
5-fluoro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 5-fluoro-1H-pyrimidine-2,4-dione include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various fluorinated metabolites, while substitution reactions can yield a range of fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
5-fluoro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of fluorinated pyrimidines.
Biology: Employed in research on DNA synthesis and repair mechanisms.
Medicine: Widely used in chemotherapy for the treatment of cancers such as colorectal, breast, and stomach cancer.
Industry: Utilized in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.
Wirkmechanismus
The primary mechanism of action of 5-fluoro-1H-pyrimidine-2,4-dione involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting this enzyme, the compound prevents the synthesis of DNA, leading to the death of rapidly dividing cancer cells. Additionally, the compound can be incorporated into RNA and DNA, causing further disruption of cellular processes and ultimately leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine with similar properties.
Fluorouracil: A closely related compound with similar applications in chemotherapy.
Uniqueness
5-fluoro-1H-pyrimidine-2,4-dione is unique due to its specific inhibition of thymidylate synthase and its ability to be incorporated into nucleic acids. This dual mechanism of action makes it particularly effective in disrupting the proliferation of cancer cells .
Eigenschaften
CAS-Nummer |
842164-52-7 |
|---|---|
Molekularformel |
C4H9FN2O5 |
Molekulargewicht |
184.12 g/mol |
IUPAC-Name |
5-fluoro-1H-pyrimidine-2,4-dione;trihydrate |
InChI |
InChI=1S/C4H3FN2O2.3H2O/c5-2-1-6-4(9)7-3(2)8;;;/h1H,(H2,6,7,8,9);3*1H2 |
InChI-Schlüssel |
XHBWXCFSJLHKCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)F.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
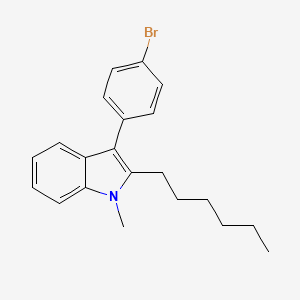
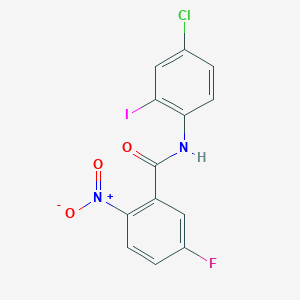
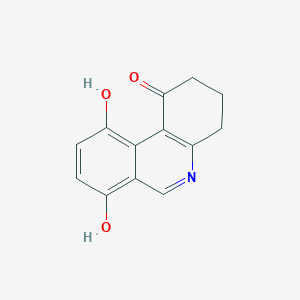
![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)
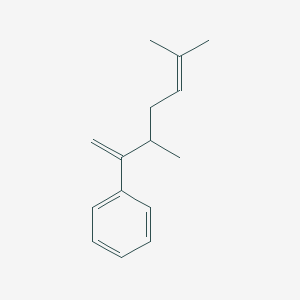
![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
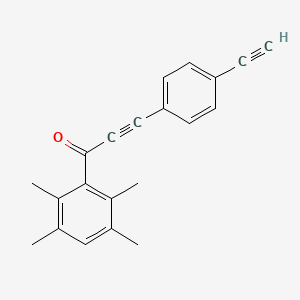
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
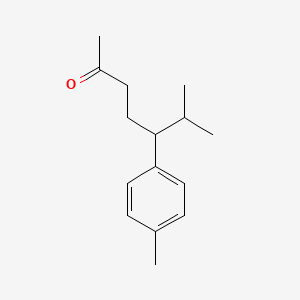
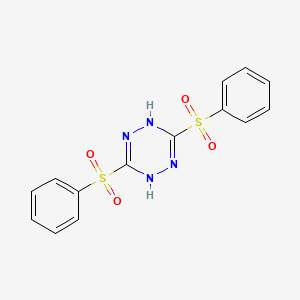
![5-Bromo-2-[(3-bromoanilino)methyl]phenol](/img/structure/B14204725.png)
